REACTION_SMILES
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[CH3:60][O:61][CH2:62][CH2:63][OH:64].[F:1][c:2]1[c:3]([O:11][CH2:12][CH2:13][O:14][CH3:15])[cH:4][c:5]([N+:8]([O-:9])=[O:10])[cH:6][cH:7]1.[F:30][c:31]1[cH:32][cH:33][c:34]([N+:35]([O-:36])=[O:37])[cH:38][c:39]1[OH:40].[O:16]=[C:17]([O:18][CH:19]([CH3:20])[CH3:21])[N:22]=[N:23][C:24]([O:25][CH:26]([CH3:27])[CH3:28])=[O:29].[O:65]1[CH2:66][CH2:67][CH2:68][CH2:69]1.[c:41]1([P:42]([c:43]2[cH:44][cH:45][cH:46][cH:47][cH:48]2)[c:49]2[cH:50][cH:51][cH:52][cH:53][cH:54]2)[cH:55][cH:56][cH:57][cH:58][cH:59]1>>[F:1][c:2]1[c:3]([O:11][CH2:12][CH2:13][O:14][CH3:15])[cH:4][c:5]([NH2:8])[cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COCCO
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Name
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COCCOc1cc([N+](=O)[O-])ccc1F
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COCCOc1cc([N+](=O)[O-])ccc1F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1ccc(F)c(O)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)OC(=O)N=NC(=O)OC(C)C
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccc(P(c2ccccc2)c2ccccc2)cc1
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Name
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Type
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product
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Smiles
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COCCOc1cc(N)ccc1F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |